molecular formula C14H20SSi B12549200 Dimethyl(phenyl)(4,5,6,7-tetrahydrothiepin-2-yl)silane CAS No. 162318-37-8

Dimethyl(phenyl)(4,5,6,7-tetrahydrothiepin-2-yl)silane

Cat. No.: B12549200
CAS No.: 162318-37-8
M. Wt: 248.46 g/mol
InChI Key: PLULBBSIYKUZFE-UHFFFAOYSA-N
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Description

Dimethyl(phenyl)(4,5,6,7-tetrahydrothiepin-2-yl)silane is a unique organosilicon compound characterized by the presence of a silicon atom bonded to a phenyl group, two methyl groups, and a 4,5,6,7-tetrahydrothiepin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl(phenyl)(4,5,6,7-tetrahydrothiepin-2-yl)silane typically involves the hydrosilylation of 4,5,6,7-tetrahydrothiepin-2-yl derivatives with phenylsilane or its derivatives. The reaction is usually catalyzed by transition metal complexes such as platinum or rhodium complexes under mild conditions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Dimethyl(phenyl)(4,5,6,7-tetrahydrothiepin-2-yl)silane can undergo various chemical reactions, including:

    Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.

    Reduction: The compound can be reduced to form silanes with different substituents.

    Substitution: The phenyl or methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents or organometallic reagents can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while substitution reactions can introduce various functional groups onto the silicon atom.

Scientific Research Applications

Dimethyl(phenyl)(4,5,6,7-tetrahydrothiepin-2-yl)silane has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

    Biology: The compound can be used in the development of silicon-based biomolecules for biological studies.

    Industry: It is used in the production of advanced materials, such as silicone polymers and resins, which have applications in coatings, adhesives, and sealants.

Mechanism of Action

The mechanism by which Dimethyl(phenyl)(4,5,6,7-tetrahydrothiepin-2-yl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and nitrogen atoms, facilitating the formation of complex molecular structures. These interactions can influence the compound’s reactivity and stability, making it useful in various chemical and biological processes.

Comparison with Similar Compounds

    Dimethylphenylsilane: Similar in structure but lacks the 4,5,6,7-tetrahydrothiepin-2-yl group.

    Phenylsilane: Contains a phenyl group bonded to silicon but lacks the methyl and tetrahydrothiepin groups.

    Tetramethylsilane: Contains four methyl groups bonded to silicon, lacking the phenyl and tetrahydrothiepin groups.

Uniqueness: Dimethyl(phenyl)(4,5,6,7-tetrahydrothiepin-2-yl)silane is unique due to the presence of the 4,5,6,7-tetrahydrothiepin-2-yl group, which imparts distinct chemical and physical properties

Properties

CAS No.

162318-37-8

Molecular Formula

C14H20SSi

Molecular Weight

248.46 g/mol

IUPAC Name

dimethyl-phenyl-(2,3,4,5-tetrahydrothiepin-7-yl)silane

InChI

InChI=1S/C14H20SSi/c1-16(2,13-9-5-3-6-10-13)14-11-7-4-8-12-15-14/h3,5-6,9-11H,4,7-8,12H2,1-2H3

InChI Key

PLULBBSIYKUZFE-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C1=CCCCCS1)C2=CC=CC=C2

Origin of Product

United States

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